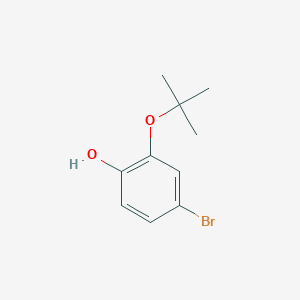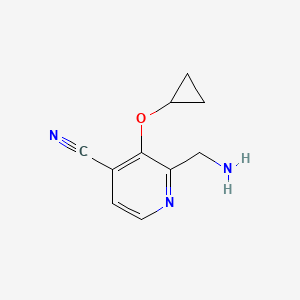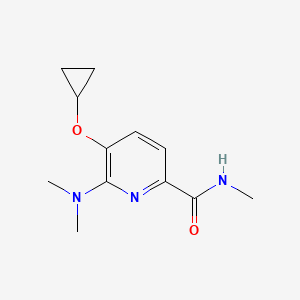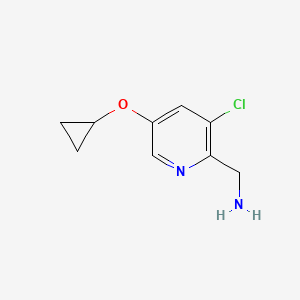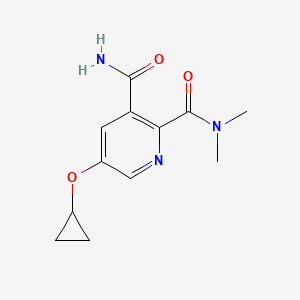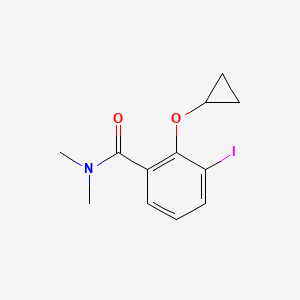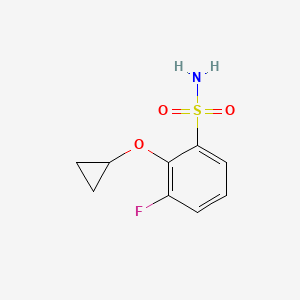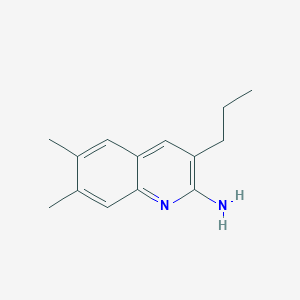
6,7-Dimethyl-3-propylquinolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethyl-3-propylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and significant roles in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-3-propylquinolin-2-amine can be achieved through several classical and modern synthetic methods. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach reactions . These methods typically involve the cyclization of aniline derivatives with various aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods: In industrial settings, the synthesis of quinoline derivatives often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols to enhance efficiency and reduce environmental impact . For instance, the use of ultrasound irradiation and microwave-assisted reactions has been explored to improve reaction rates and yields.
化学反应分析
Types of Reactions: 6,7-Dimethyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of novel materials with specific electronic and optical properties
作用机制
The mechanism of action of 6,7-Dimethyl-3-propylquinolin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
相似化合物的比较
Quinoline: The parent compound, known for its antimalarial properties.
Quinoxaline: Another nitrogen-containing heterocycle with significant biological activities.
Quinazoline: Known for its anticancer and anti-inflammatory properties.
Uniqueness: 6,7-Dimethyl-3-propylquinolin-2-amine stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives.
属性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC 名称 |
6,7-dimethyl-3-propylquinolin-2-amine |
InChI |
InChI=1S/C14H18N2/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15/h6-8H,4-5H2,1-3H3,(H2,15,16) |
InChI 键 |
RKFFYTXHUDACEG-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




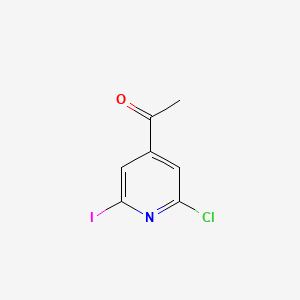

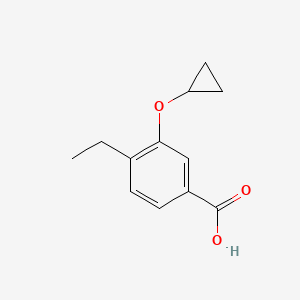
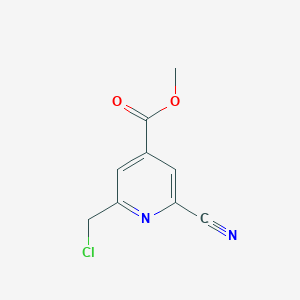
![4-Chloro-2-(trifluoromethyl)-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B14846194.png)
